molecular formula C20H20N4O3S B2472594 N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-sulfamoylbenzamide CAS No. 2034390-02-6

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-sulfamoylbenzamide

Cat. No.: B2472594
CAS No.: 2034390-02-6
M. Wt: 396.47
InChI Key: BGXBJVHQKGCOFK-UHFFFAOYSA-N
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Description

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-sulfamoylbenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an imidazo[1,2-a]pyridine core, which is known for its biological activity, and a sulfamoylbenzamide moiety, which contributes to its chemical reactivity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-sulfamoylbenzamide typically involves multi-step organic synthesis The process begins with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors The phenyl group is then introduced via electrophilic aromatic substitution or cross-coupling reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-sulfamoylbenzamide exerts its effects involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes or receptors, modulating their activity. The sulfamoylbenzamide moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-4-sulfamoylbenzamide can be compared with other compounds that feature similar structural motifs:

    Imidazo[1,2-a]pyridine derivatives: These compounds share the core structure and exhibit similar biological activities.

    Sulfamoylbenzamide derivatives: These compounds have the sulfamoylbenzamide moiety and are used in various therapeutic applications.

The uniqueness of this compound lies in the combination of these two moieties, which may result in synergistic effects and enhanced properties compared to its individual components

Properties

IUPAC Name

4-sulfamoyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c21-28(26,27)15-10-8-14(9-11-15)20(25)23-17-6-2-1-5-16(17)18-13-24-12-4-3-7-19(24)22-18/h1-2,5-6,8-11,13H,3-4,7,12H2,(H,23,25)(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXBJVHQKGCOFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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